Diisohexyl phthalate
Overview
Description
Diisohexyl phthalate is a phthalate ester, primarily used as a plasticizer to soften polyvinyl chloride and other polymers. It is an organic compound with the chemical formula C20H30O4 and is known for its flexibility and durability in various industrial applications . This compound is also recognized as a Substance of Very High Concern due to its potential reproductive toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and isohexanol are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions: Diisohexyl phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases to yield phthalic acid and isohexanol.
Oxidation: It can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce phthalic acid derivatives.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different phthalate esters.
Major Products Formed:
Hydrolysis: Phthalic acid and isohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Scientific Research Applications
Diisohexyl phthalate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its effects on endocrine disruption and reproductive toxicity.
Medicine: Investigated for its potential impacts on human health due to its presence in consumer products.
Industry: Widely used in the manufacture of automotive parts, building materials, and personal care products
Mechanism of Action
Diisohexyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can mimic or interfere with the action of hormones in the body, particularly affecting the reproductive system. The compound binds to hormone receptors, altering the normal signaling pathways and leading to adverse effects on fertility and development .
Comparison with Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Comparison: Diisohexyl phthalate is unique due to its specific ester side chains, which provide distinct physical and chemical properties compared to other phthalates. It has a higher molecular weight and different branching patterns, which influence its plasticizing efficiency and toxicity profile .
Properties
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
Record name | Bis(4-methylpentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146-50-9, 71850-09-4, 259139-51-0 | |
Record name | Diisohexyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisohexyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-methylpentyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisohexyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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